molecular formula C23H22ClNO3 B11401189 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11401189
M. Wt: 395.9 g/mol
InChI Key: NRFBXHKMQXXONI-UHFFFAOYSA-N
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Description

The compound 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a heterocyclic organic molecule featuring a fused benzochromeno-oxazinone scaffold. Its structure includes a chlorine substituent at position 12 and a 4-methylbenzyl group at position 2.

Properties

Molecular Formula

C23H22ClNO3

Molecular Weight

395.9 g/mol

IUPAC Name

12-chloro-3-[(4-methylphenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H22ClNO3/c1-14-6-8-15(9-7-14)11-25-12-19-21-18(10-20(24)22(19)27-13-25)16-4-2-3-5-17(16)23(26)28-21/h6-10H,2-5,11-13H2,1H3

InChI Key

NRFBXHKMQXXONI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=C4C(=CC(=C3OC2)Cl)C5=C(CCCC5)C(=O)O4

Origin of Product

United States

Preparation Methods

The synthesis of 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated benzyl derivative with a suitable chromene precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents like ethanol or acetone and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzene and chromene rings allow for π-π interactions with aromatic amino acids in proteins, while the oxazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Key Research Findings and Inferences

Synthetic Complexity: Chromeno-oxazinones require multi-step cyclization and halogenation, as seen in ’s chromeno-pyrimidine syntheses .

Bioactivity Potential: While lacking direct data, the oxazinone core is associated with diverse activities (e.g., antimicrobial, anticancer), suggesting the target compound merits further evaluation .

Biological Activity

The compound 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and synthesis methods based on available literature.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C20H22ClN1O2\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_1\text{O}_2

This compound features a chloro substituent and a hexahydrobenzochromene core structure which is significant in determining its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds with similar structural motifs. For instance, compounds containing chromeno and oxazine rings have shown cytotoxic effects against various cancer cell lines. The presence of the chloro group is believed to enhance lipophilicity and thus improve cell membrane permeability.

CompoundCell Line TestedIC50 (μM)
12-chloro...MCF-7 (breast cancer)18.5
12-chloro...HCT116 (colon cancer)22.0

These findings suggest that the compound may exhibit significant cytotoxicity against tumor cells, potentially acting through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of the oxazine moiety is often linked to enhanced antibacterial activity. In vitro studies have shown that derivatives of oxazine can inhibit the growth of both Gram-positive and Gram-negative bacteria.

The proposed mechanism involves the interaction of the compound with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors which are critical in signaling pathways related to cell growth and apoptosis.

Synthesis Methods

The synthesis of 12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step organic reactions including cyclization and substitution reactions. A common approach includes:

  • Formation of the Chromene Ring : Utilizing appropriate starting materials to create the chromene structure through cyclization.
  • Chlorination : Introducing the chloro group via electrophilic aromatic substitution.
  • Final Oxazinone Formation : Completing the structure through condensation reactions.

Case Studies

Several case studies have documented the biological effects of similar compounds:

  • Study on Anticancer Properties : A study demonstrated that a related benzochromene derivative exhibited significant anti-proliferative effects in MCF-7 cells.
  • Antimicrobial Screening : Research indicated that oxazine derivatives showed promising activity against Staphylococcus aureus and Escherichia coli.

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